Difenoxin hydrochloride
Description
Historical Context of Difenoxin Discovery and Development
The development of difenoxin is intrinsically linked to the synthesis of its parent compound, diphenoxylate. Diphenoxylate was first synthesized in 1956 by Dr. Paul Janssen of Janssen Pharmaceutica during medicinal chemistry research into opioid analgesics. wikipedia.org It was subsequently discovered that diphenoxylate is rapidly metabolized in the body to its corresponding carboxylic acid, difenoxin (also known as diphenoxylic acid), which is the primary active agent. guidetopharmacology.orgpfizer.com
This realization shifted research focus onto the metabolite itself. Difenoxin was found to be a potent antidiarrheal agent in its own right. drugbank.com Following extensive research and clinical evaluation, difenoxin, in combination with atropine (B194438) sulfate (B86663), received its first approval in the United States in 1978. wikipedia.org The history of difenoxin illustrates a common pathway in drug development where the study of a parent drug's metabolism leads to the discovery of an active metabolite with a distinct pharmacological profile.
Chemical Derivation and Relationship to Phenylpiperidine Opioids
Difenoxin hydrochloride is a member of the phenylpiperidine class of synthetic opioids, a group that is structurally distinct from natural opium alkaloids like morphine. virginia.edu Its chemical structure is based on a 4-phenylpiperidine (B165713) core. drugbank.com It is closely related to the opioid analgesic meperidine, which is also a phenylpiperidine derivative. patsnap.comnih.gov
The direct chemical precursor to difenoxin in a biological system is diphenoxylate. drugbank.com Diphenoxylate is the ethyl ester of difenoxin. pfizer.com Following oral administration, diphenoxylate undergoes rapid and extensive metabolism via ester hydrolysis, where the ethyl group is cleaved off, yielding the biologically active carboxylic acid, difenoxin. pfizer.com
The full chemical name for difenoxin is 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid. nih.gov The hydrochloride salt form, this compound, enhances its solubility and suitability for formulation. nih.gov Its mechanism of action involves binding to opioid receptors, primarily mu-receptors, located on the nerves within the intestinal wall. nih.govpatsnap.com This binding inhibits peristalsis, but the compound has a high ratio of peripheral to central opioid action, meaning its gastrointestinal effects are more pronounced than its effects on the central nervous system at therapeutic concentrations. wikipedia.org
Research Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;hydrochloride | nih.gov |
| Molecular Formula | C₂₈H₂₉ClN₂O₂ | nih.gov |
| Molecular Weight | 461.0 g/mol | nih.gov |
| Parent Compound | Difenoxin (CID: 34328) | nih.gov |
| CAS Number | 35607-36-4 | drugbank.comwikipedia.org |
| Chemical Class | Phenylpiperidine | nih.gov |
Table 2: Comparative Data of Related Phenylpiperidine Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Relationship |
| Difenoxin | C₂₈H₂₈N₂O₂ | 424.544 | The active metabolite of diphenoxylate. wikipedia.org |
| Diphenoxylate | C₃₀H₃₂N₂O₂ | 452.598 | The parent drug; an ester that metabolizes into difenoxin. guidetopharmacology.orgwikipedia.org |
| Loperamide | C₂₉H₃₃ClN₂O₂ | 477.04 | A structurally related phenylpiperidine derivative with primarily peripheral action. wikipedia.org |
| Meperidine | C₁₅H₂₁NO₂ | 247.33 | A related synthetic opioid analgesic from the phenylpiperidine class. drugbank.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2.ClH/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;/h1-15H,16-21H2,(H,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIZTXDGZPTKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28782-42-5 (Parent) | |
| Record name | Difenoxin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30956985 | |
| Record name | Difenoxin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-36-4 | |
| Record name | Difenoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenoxin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenoxin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENOXIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQZ63K01IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Research of Difenoxin Hydrochloride
Mechanism of Action Studies
The primary mechanism of action of difenoxin hydrochloride involves its interaction with opioid receptors located in the gastrointestinal tract. patsnap.com This interaction leads to a reduction in intestinal motility, allowing for increased absorption of fluids and electrolytes from the gut. patsnap.com
Peripheral Opioid Receptor Activation in Gastrointestinal Tissues
This compound's pharmacological effects are mediated through its activation of peripheral opioid receptors in the intestines. drugbank.com
This compound specifically binds to and activates mu-opioid receptors in the enteric nervous system. patsnap.comnih.gov This agonistic action on mu-opioid receptors is a key factor in its ability to slow intestinal contractions. nih.govdiscoveriesjournals.org While difenoxin is the principal active metabolite of diphenoxylate, studies comparing the binding affinities of various opioids to the human mu-opioid receptor have categorized diphenoxylate in a group with a binding affinity (Ki) between 1-100 nM. nih.gov
Mu-opioid receptors are a class of G-protein coupled receptors (GPCRs). patsnap.comdrugbank.com Upon activation by an agonist like difenoxin, the receptor initiates a signaling cascade. This process involves the G-protein dissociating from the receptor, leading to downstream cellular effects that ultimately modulate intestinal motility. drugbank.comdrugbank.com The activation of the ERK pathway, which can be either G-protein-dependent or beta-arrestin-dependent, is also a feature of mu-opioid receptor signaling. drugbank.com
Modulation of Neurotransmitter Release
The activation of mu-opioid receptors by this compound leads to the modulation of the release of key neurotransmitters involved in gastrointestinal function.
A significant consequence of mu-opioid receptor activation in the gut is the inhibition of acetylcholine (B1216132) release. patsnap.comnih.gov Acetylcholine is a neurotransmitter that promotes intestinal motility and secretion. nih.gov By inhibiting its release, difenoxin effectively reduces peristalsis. nih.gov
In addition to inhibiting acetylcholine, the activation of opioid receptors by compounds like difenoxin can also inhibit the release of prostaglandins (B1171923). patsnap.com Prostaglandins are known to increase gastrointestinal motility. patsnap.com While some non-steroidal anti-inflammatory drugs (NSAIDs) work by decreasing prostaglandin (B15479496) synthesis, the primary mechanism for difenoxin's effect on prostaglandins is through the opioid receptor-mediated inhibition of their release. patsnap.commedscape.com
Investigation of Non-Opioid Receptor Mediated Pathways
While the primary mechanism of action for difenoxin is the activation of opioid receptors in the intestine, its potent antidiarrheal effects have led researchers to explore other potential pathways. drugbank.comnih.gov Research has suggested that the significant efficacy of difenoxin may not be fully explained by its opioid action alone, indicating the possible existence of non-opioid receptor mediated pathways. drugbank.comnih.gov This line of investigation seeks to understand the complete pharmacological picture, which could involve local effects on intestinal musculature and fluid secretion that are independent of classical opioid receptor agonism.
Pharmacokinetic Research in Non-Human Mammalian Models
Pharmacokinetic studies in non-human mammalian models have been crucial for understanding how the body processes this compound. These studies, often foundational to later human clinical trials, have characterized its absorption, distribution, metabolism, and excretion.
Animal studies have shown that following oral administration, difenoxin is absorbed rapidly and extensively. fda.govmotofen.com This rapid absorption is a key characteristic, leading to a quick onset of its pharmacological effect. The peak plasma concentrations are typically achieved within a short period after ingestion, a finding that has been consistent in preclinical evaluations. fda.govmotofen.com
The primary mechanism of action for difenoxin is a local effect on the wall of the gastrointestinal tract. fda.govmotofen.com This indicates that a significant portion of the administered compound is distributed to the gut. While difenoxin is structurally related to meperidine and can cross the blood-brain barrier to a minor extent, its antidiarrheal potency is substantially greater than its central nervous system effects. drugbank.comdrugbank.com The primary therapeutic action is concentrated in the periphery, specifically within the enteric nervous system. drugbank.comnih.gov
Difenoxin, also known as difenoxylic acid, is the major and biologically active metabolite of the compound diphenoxylate. pfizer.comupsher-smith.comnih.gov The conversion from diphenoxylate occurs rapidly and extensively in the liver through ester hydrolysis. pfizer.comupsher-smith.com Difenoxin itself is further metabolized into an inactive hydroxylated metabolite before excretion. fda.gov
Studies in male rats have also indicated that diphenoxylate, the precursor to difenoxin, can inhibit the hepatic microsomal enzyme system. motofen.comnih.gov This suggests that difenoxin may have the potential to affect the metabolism of other drugs that are processed by this system. motofen.com
Preclinical research demonstrates that difenoxin and its metabolites are eliminated from the body through both urine and feces, primarily in the form of conjugates. fda.gov Studies involving radiolabeled diphenoxylate, which is converted to difenoxin, found that over a four-day period, an average of 14% of the compound and its metabolites were excreted in the urine, with 49% being excreted in the feces. pfizer.comupsher-smith.comnih.gov The elimination half-life of difenoxylic acid (difenoxin) has been determined in animal models to be approximately 12 to 14 hours. pfizer.comwikidoc.org
| Pharmacokinetic Parameter | Finding in Non-Human Mammalian Models |
| Absorption | Rapid and extensive following oral administration. fda.govmotofen.com |
| Distribution | Primarily a local effect on the gastrointestinal wall. fda.govmotofen.com |
| Metabolism | Difenoxin is the active metabolite of diphenoxylate; it is further metabolized to an inactive hydroxylated metabolite. fda.govpfizer.comupsher-smith.com |
| Primary Elimination | Excreted in both urine and feces, mainly as conjugates. fda.gov |
| Elimination Half-Life | Approximately 12 to 14 hours for difenoxylic acid (difenoxin). pfizer.comwikidoc.org |
Pharmacodynamic Research in Animal Models
Animal studies have been instrumental in defining the pharmacodynamic properties of this compound. The primary finding from this research is that difenoxin produces its antidiarrheal effect by slowing intestinal motility. fda.govmotofen.com This action is a result of a direct, local effect on the gastrointestinal wall rather than a systemic one. fda.govmotofen.com
In canine models, it was observed that the compound has a direct effect on the circular smooth muscle of the bowel. pfizer.comwikidoc.org This action is believed to result in segmentation and a prolongation of gastrointestinal transit time. pfizer.comupsher-smith.com The consequence of this enhanced segmentation is an increase in the contact time between the contents within the intestine and the intestinal mucosa. upsher-smith.com
Reproduction studies have also been conducted in rats and rabbits. In rats, high doses were shown to have an effect on fertility and maternal weight gain. pfizer.comnih.gov Teratology studies in rats, rabbits, and mice did not demonstrate evidence of teratogenesis. fda.govnih.gov
| Animal Model | Pharmacodynamic Finding |
| General Animal Studies | Manifests antidiarrheal effect by slowing intestinal motility through a local effect on the gastrointestinal wall. fda.govmotofen.com |
| Dog | Exerts a direct effect on the circular smooth muscle of the bowel, leading to segmentation and prolonged transit time. pfizer.comwikidoc.org |
| Rat | High-dose studies showed an effect on fertility and a reduction in maternal weight gain. pfizer.comnih.gov |
| Rat, Rabbit, Mouse | Reproduction studies demonstrated no evidence of teratogenesis. fda.govnih.gov |
Gastrointestinal Motility Inhibition Studies
Preclinical research indicates that this compound's primary mechanism for inhibiting gastrointestinal motility is through its interaction with opioid receptors within the enteric nervous system. drugbank.comresearchgate.netvirginia.edu As an opioid agonist, difenoxin acts on mu (µ) opioid receptors in the gastrointestinal tract, which leads to a reduction in the release of neurotransmitters such as acetylcholine. nih.govnih.gov This inhibition of acetylcholine release from the myenteric plexus results in decreased peristalsis and segmental contractions of the intestinal smooth muscle. nih.govnih.gov
Studies on diphenoxylate, of which difenoxin is the active metabolite, have provided quantitative data on its potency. In studies using a charcoal meal transit test in mice, diphenoxylate was shown to be active at doses between 0.16 and 0.95 mg/kg. annualreviews.org The inhibitory effect of opiates on the peristaltic reflex has been clearly demonstrated in ex vivo models using isolated segments of the guinea pig ileum. annualreviews.org Furthermore, the affinity of these compounds for their target receptors has been quantified.
Table 1: Mu-Opioid Receptor Binding Affinity for Diphenoxylate
| Compound | Receptor | Ki (nM) | Assay System |
|---|---|---|---|
| Diphenoxylate | Human Mu-Opioid Receptor (recombinant) | 1-100 | Cell Membrane Binding Assay |
Data sourced from a study assessing the binding constants of various opioid drugs. zenodo.org
Some research also suggests the existence of non-opioid receptor pathways that may contribute to the potent antidiarrheal effects of difenoxin, although the primary mechanism is considered to be opioid receptor-mediated. drugbank.com
Intestinal Transit Time Modulation
The modulation of intestinal transit time is a direct consequence of the inhibition of gastrointestinal motility. Preclinical studies have employed various models to quantify this effect. In dog models, diphenoxylate hydrochloride has been shown to have a direct effect on the circular smooth muscle of the bowel, resulting in segmentation and a prolongation of gastrointestinal transit time. upsher-smith.compfizer.com This enhanced segmentation is believed to increase the contact time of intraluminal contents with the intestinal mucosa. upsher-smith.compfizer.com
However, findings across different study designs and species have not been entirely uniform. A study using a diphenoxylate-induced constipation model in mice found that the compound significantly delayed the transit of a charcoal meal, an effect that could be counteracted by other agents. mdpi.com Conversely, a double-blind study in a small group of healthy human volunteers measuring the passage of radiopaque markers did not find a statistically significant difference in intestinal passage time with this compound treatment compared to a placebo. nih.gov
Table 2: Summary of Preclinical and Investigative Studies on Intestinal Transit Time
| Study Subject/Model | Compound | Key Finding |
|---|---|---|
| Dog | Diphenoxylate Hydrochloride | Prolongation of gastrointestinal transit time. upsher-smith.compfizer.com |
| Mouse | Diphenoxylate Hydrochloride | Antipropulsive action demonstrated by inhibition of charcoal transit. nih.gov |
| Mouse | Diphenoxylate | Delayed gastrointestinal transit in a constipation model. mdpi.com |
| Human Volunteers | This compound | No significant difference in intestinal passage time compared to placebo. nih.gov |
These differing results highlight the complexity of translating preclinical animal data to human physiological responses.
Local Effects on the Gastrointestinal Wall
The pharmacological action of this compound is characterized by its local effects on the gastrointestinal wall, as opposed to systemic actions. drugs.comfda.gov This localized mechanism is central to its therapeutic profile. The compound acts directly on the smooth muscle and the intricate neuronal network within the gut wall.
The primary local effect is the binding to mu-opioid receptors located on enteric neurons. nih.govnih.gov This interaction inhibits the propulsive activity of the intestine. drugbank.com Studies on its parent compound, diphenoxylate, show a direct impact on the circular smooth muscle of the intestine, leading to non-propulsive segmentation that slows transit. upsher-smith.compfizer.com This action is a direct result of the drug's influence on the local neuromuscular apparatus of the gut.
In a study investigating diphenoxylate-induced constipation in mice, prolonged administration was associated with morphological changes in the intestinal wall, such as thinning and damage to the villi of the small intestine. mdpi.com This finding, while from a study designed to induce constipation, underscores the potent and direct local impact of the compound on the structure and integrity of the gastrointestinal wall.
Toxicological and Safety Pharmacology Studies of Difenoxin Hydrochloride Preclinical Focus
Non-Rodent Mammalian Toxicity Assessments
Specific toxicological studies on difenoxin hydrochloride in non-rodent mammalian species, such as dogs or primates, are not extensively detailed in publicly accessible literature. However, to provide some context, studies on its parent compound, diphenoxylate hydrochloride, have been conducted in dogs. In this species, diphenoxylate hydrochloride has been shown to exert a direct effect on the circular smooth muscle of the bowel. drugs.comnih.govnih.gov This action is thought to lead to segmentation and a prolongation of gastrointestinal transit time, which contributes to its antidiarrheal effect by allowing for increased contact between the intraluminal contents and the intestinal mucosa. drugs.comnih.govnih.gov General toxic effects of high doses of opioids in dogs can include initial gastrointestinal upset followed by central nervous system and respiratory depression. vin.com
Genotoxicity and Mutagenicity Evaluations
Formal genotoxicity and mutagenicity studies for this compound are limited. According to prescribing information for a combination product containing this compound and atropine (B194438) sulfate (B86663), no experiments have been conducted to specifically determine the mutagenic potential of this combination. nih.gov However, predictive computational models for difenoxin alone suggest it is not toxic in the Ames test, a bacterial reverse mutation assay.
For the parent compound, diphenoxylate hydrochloride, a battery of genotoxicity tests has been conducted. These have yielded negative results in both an in vitro bacterial mutagenicity assay (Ames test) using Salmonella and an in vitro mammalian cell mutagenicity test (mouse lymphoma assay).
Carcinogenicity Studies in Rodents
Long-term studies to evaluate the carcinogenic potential of this compound have been conducted in rodents. In a 104-week study in rats, a combination of this compound and atropine sulfate was administered in the diet. The results of this study showed no evidence of carcinogenesis at the doses tested. nih.gov
| Species | Study Duration | Test Substance | Dietary Doses | Key Finding |
|---|---|---|---|---|
| Rat | 104 weeks | This compound/Atropine Sulfate (20:1 ratio) | 0, 1.25, 2.5, or 5 mg/kg/day | No evidence of carcinogenesis. nih.gov |
Reproductive and Developmental Toxicology Research
Studies in rats have indicated that a combination of this compound and atropine sulfate did not lead to significant impairment of fertility. nih.gov In contrast, studies on the parent compound, diphenoxylate hydrochloride, did show effects on fertility in rats at high doses. pfizer.compfizer.com
Reproductive studies for a this compound and atropine sulfate combination have been conducted in both rats and rabbits. These studies did not demonstrate any evidence of teratogenesis. nih.gov However, in pregnant rats, high doses were associated with an increase in the duration of delivery and a significant rise in the percentage of stillbirths. nih.gov Additionally, neonatal survival in these rats was diminished, with most deaths occurring within the first four days after delivery. nih.gov
Teratology studies have also been performed with the parent compound, diphenoxylate hydrochloride, in rats, rabbits, and mice. pfizer.compfizer.com Due to limitations in the experimental design and the small number of litters, a definitive assessment of embryotoxic, fetotoxic, or teratogenic effects could not be made. pfizer.compfizer.com Nevertheless, examination of the available fetuses did not indicate any teratogenic effects. pfizer.compfizer.com
| Study Type | Species | Key Findings |
|---|---|---|
| Teratogenesis | Rats and Rabbits | No evidence of teratogenesis. nih.gov |
| Perinatal/Postnatal | Rats | Increased delivery time, increased stillbirths, and reduced neonatal survival at high doses. nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diphenoxylate hydrochloride |
| Atropine sulfate |
| Difenoxin |
| Diphenoxylate |
Drug Metabolism and Drug Drug Interaction Research of Difenoxin Hydrochloride Preclinical Focus
Metabolic Pathways and Metabolite Characterization in Animal Species
The primary metabolic pathway for diphenoxylate in animal models involves rapid and extensive ester hydrolysis to form its pharmacologically active major metabolite, difenoxin (diphenoxylic acid). droracle.aipfizer.comfda.govnih.gov This biotransformation is a critical activation step.
Following its formation, difenoxin itself undergoes further metabolism. Studies indicate that difenoxin is converted to an inactive hydroxylated metabolite. fda.gov The excretion of difenoxin and its metabolites occurs through both renal and fecal routes. In studies using radiolabeled diphenoxylate in healthy volunteers, which informs our understanding of its metabolites, approximately 14% of the drug and its metabolites were excreted in the urine, with 49% eliminated in the feces over a four-day period. pfizer.comfda.govnih.govnih.gov The primary form in the urine is diphenoxylic acid and its glucuronide conjugate, which accounts for about 6% of the dose, while unmetabolized diphenoxylate accounts for less than 1%. nih.govnih.gov
Preclinical distribution studies in rats have examined the presence of diphenoxylate and its active metabolite, difenoxin, in various tissues, including the brain, liver, lungs, and gastrointestinal tract, confirming systemic exposure after administration. nih.gov In dogs, diphenoxylate has been shown to exert a direct effect on the circular smooth muscle of the bowel. pfizer.comfda.gov
| Species | Primary Metabolic Process | Key Metabolites | Primary Excretion Route | Reference |
| Rat | Ester hydrolysis of parent compound; further hydroxylation | Difenoxin (active), Hydroxylated metabolite (inactive) | Feces and Urine | fda.govnih.govfda.govnih.gov |
| Dog | Ester hydrolysis of parent compound | Difenoxin (active) | Not specified | pfizer.comfda.gov |
| Rabbit | Not specified | Not specified | Not specified | pfizer.comfda.gov |
| Mouse | Not specified | Not specified | Not specified | pfizer.comfda.gov |
Enzyme Induction and Inhibition Studies in Non-Human Systems
Preclinical in vitro and animal studies have investigated the potential of difenoxin's parent compound, diphenoxylate, to modulate the activity of drug-metabolizing enzymes.
Research in animal models has demonstrated that diphenoxylate hydrochloride can interact with the hepatic microsomal enzyme system. Specifically, studies in male rats found that diphenoxylate inhibited this enzyme system. nih.govfda.govmedcentral.com This inhibitory action suggests that the compound has the potential to prolong the biological half-lives of other drugs that are metabolized by these enzymes. nih.govfda.gov
More specific investigations into the effects on cytochrome P450 (CYP) enzymes have revealed an inductive effect in rats. A study employing a cocktail of probe substrates found that repeated intragastric administration of diphenoxylate over seven days led to the induction of several key CYP isoforms. nih.gov
The study observed that diphenoxylate administration induced the activities of CYP1A2, CYP2C9, and CYP2C19. nih.gov This induction of drug-metabolizing enzymes could potentially decrease the efficacy of co-administered drugs that are substrates for these specific enzymes by accelerating their metabolism. nih.govresearchgate.net
| CYP450 Isoform | Effect Observed in Rats (7-Day Administration) | Probe Substrate Used | Implication | Reference |
| CYP1A2 | Induction | Phenacetin | Potential for decreased efficacy of co-administered CYP1A2 substrates. | nih.gov |
| CYP2C9 | Induction | Tolbutamide | Potential for decreased efficacy of co-administered CYP2C9 substrates. | nih.gov |
| CYP2C19 | Slight Induction | Omeprazole | Potential for slightly decreased efficacy of co-administered CYP2C19 substrates. | nih.gov |
| CYP2B6 | No significant effect | Bupropion | - | nih.gov |
| CYP2D6 | No significant effect | Metoprolol | - | nih.gov |
| CYP3A4 | No significant effect | Testosterone | - | nih.gov |
Pharmacokinetic Interaction Research with Co-Administered Substances in Animal Models
The potential for pharmacokinetic interactions between difenoxin hydrochloride and other substances has been a subject of theoretical consideration and has been informed by the known pharmacology of opioids.
Difenoxin's parent compound, diphenoxylate, may potentiate the effects of other central nervous system (CNS) depressants. medcentral.comsearlecompany.comnih.gov This includes substances such as barbiturates, benzodiazepines, tranquilizers, and alcohol. nih.govsearlecompany.comnih.govmedsinfo.com.aunps.org.au The interaction is considered to be an additive CNS depressant effect. medsinfo.com.aunps.org.au Therefore, when used concomitantly, close observation is warranted. searlecompany.comnih.gov While much of the data is presented as a warning for human use, the pharmacological basis for this potentiation is applicable to animal models and preclinical assessment.
A significant theoretical interaction exists between difenoxin/diphenoxylate and monoamine oxidase inhibitors (MAOIs). medsinfo.com.aunps.org.aunih.gov This concern arises from the chemical similarity of diphenoxylate to meperidine, another opioid. searlecompany.comnih.govdrugs.com The concurrent use of meperidine and MAOIs can precipitate a hypertensive crisis. Due to this structural relationship, it is theorized that a similar severe reaction could occur with the co-administration of this compound and an MAOI. searlecompany.comnih.govdrugs.com
Comparative Preclinical Pharmacology of Difenoxin Hydrochloride
Comparison with Analogous Opioid Receptor Agonists
Difenoxin's pharmacological characteristics are best understood when compared with other phenylpiperidine-derived opioids used for the treatment of diarrhea, such as its parent compound, diphenoxylate, and the peripherally restricted agent, loperamide.
Diphenoxylate is a prodrug that undergoes rapid and extensive ester hydrolysis in the body to form its biologically active metabolite, difenoxin (diphenoxylic acid). drugbank.comwikipedia.org This metabolic conversion is critical to its therapeutic effect, as difenoxin is responsible for the majority of the observed antidiarrheal activity. drugbank.com Both compounds exert their effects by acting as agonists at μ-opioid receptors in the enteric nervous system, which inhibits the release of excitatory neurotransmitters and reduces propulsive intestinal contractions. drugbank.comnih.gov
Preclinical studies have established that difenoxin is significantly more potent than diphenoxylate. In studies utilizing the castor oil-induced diarrhea model in rats, difenoxin was found to be approximately five times more potent as an antidiarrheal agent than diphenoxylate. This enhanced potency is a direct reflection of its role as the active moiety. While both compounds can cross the blood-brain barrier and produce central nervous system (CNS) effects at high doses, their primary therapeutic action is localized to the gut. nih.gov At therapeutic doses for diarrhea, the central effects are minimal.
| Compound | Relative Potency (Rat Castor Oil Test) | Primary Active Form |
|---|---|---|
| Difenoxylate | 1 | Metabolized to Difenoxin |
| Difenoxin | ~5 | Active Metabolite |
Loperamide is another potent synthetic opioid agonist used for its antidiarrheal effects. While structurally similar to difenoxin, a key pharmacological distinction lies in their interaction with the blood-brain barrier (BBB).
Blood-Brain Barrier Penetration: Loperamide has very limited access to the central nervous system. nih.gov It is a substrate for P-glycoprotein (P-gp), an efflux transporter protein highly expressed at the BBB. nih.gov P-gp actively removes loperamide from the brain, preventing it from reaching centrally located opioid receptors and thereby minimizing CNS side effects like sedation or euphoria. nih.gov In contrast, difenoxin is capable of crossing the blood-brain barrier to a slight degree, which can result in weak sedative and analgesic effects, particularly at higher doses. nih.gov However, the antidiarrheal potency of difenoxin is substantially greater than its CNS effects. nih.gov
Antisecretory Action: Beyond their effects on motility, both difenoxin and loperamide have been shown to possess intestinal antisecretory properties. In preclinical models using rats, both compounds were effective at inhibiting vasoactive intestinal peptide-induced fluid secretion in the jejunum. A comparative study demonstrated that difenoxin was more potent in this regard, with an ED50 (median effective dose) of 0.23 mg/kg, compared to an ED50 of 0.5 mg/kg for loperamide. nih.gov This action is believed to be mediated by their agonist activity on enteric mu-opioid receptors. nih.gov
| Compound | Antisecretory ED50 (mg/kg) in Rats | Blood-Brain Barrier Penetration |
|---|---|---|
| Difenoxin | 0.23 | Low |
| Loperamide | 0.5 | Very Low (P-gp Substrate) |
Differentiation from Central Nervous System Opioids (e.g., Meperidine, Morphine)
Difenoxin is structurally related to the centrally acting opioid analgesic meperidine. nih.govdrugcentral.org However, its pharmacological profile is markedly different from that of classical CNS opioids like meperidine and morphine, primarily due to its high ratio of peripheral to central activity.
Morphine and meperidine readily cross the blood-brain barrier and exert profound analgesic, euphoric, and respiratory depressant effects through their action on opioid receptors within the brain and spinal cord. mdpi.com While effective in controlling diarrhea, their use for this purpose is limited by these significant central effects.
Difenoxin, conversely, was developed to maximize peripheral opioid receptor activity in the gut while minimizing central effects. Preclinical studies measuring antidiarrheal activity (e.g., castor oil test) versus CNS activity (e.g., hot plate or tail withdrawal test for analgesia) demonstrate a significant separation of these effects for difenoxin compared to morphine. For instance, the ratio of the analgesic ED50 to the antidiarrheal ED50 is substantially higher for difenoxin than for morphine, indicating that a much higher dose of difenoxin is required to produce central analgesic effects compared to the dose needed for its peripheral antidiarrheal action. This high peripheral selectivity is a key feature that distinguishes it from opioids like morphine and meperidine, making it a more specific agent for treating diarrhea. annualreviews.org
| Compound | Primary Therapeutic Use | μ-Opioid Receptor Affinity (Ki) | Peripheral/Central Action Ratio |
|---|---|---|---|
| Difenoxin | Antidiarrheal | Not Widely Reported | High |
| Morphine | Analgesic | 1-100 nM ovid.comresearchgate.net | Low |
| Meperidine | Analgesic | >100 nM ovid.comresearchgate.net | Low |
Preclinical Therapeutic Efficacy Models Utilizing Difenoxin Hydrochloride
Gastrointestinal Motility Modulation Studies in Various Animal Models
Difenoxin hydrochloride exerts a significant modulatory effect on gastrointestinal motility, primarily by slowing intestinal transit. drugbank.comglobalrx.com This action is a consequence of its agonist activity at peripheral opioid receptors in the small intestine, which inhibits peristalsis. drugbank.com The effect is a prolongation of the time it takes for intestinal contents to travel through the gut, allowing for greater absorption of water and electrolytes and leading to the formation of firmer stools. patsnap.comnih.gov
Animal models are crucial for quantifying the effects of compounds on gastrointestinal transit. A common method employed is the charcoal meal transit test. In this model, a non-absorbable marker, such as charcoal, is administered to rodents, and the distance it travels through the small intestine over a specific period is measured. While specific studies detailing the quantitative effects of this compound in the charcoal meal test are not extensively available, the known mechanism of its parent compound, diphenoxylate, provides a strong indication of its expected effects. Diphenoxylate consistently and significantly reduces the propulsion of a charcoal meal through the intestines of mice and rats. As difenoxin is the active metabolite responsible for diphenoxylate's effects, it is the agent directly responsible for this slowing of intestinal motility. globalrx.com
Intestinal Secretion and Absorption Regulation in Experimental Models
Beyond its effects on motility, this compound also plays a role in regulating intestinal fluid and electrolyte transport. It has been shown to possess antisecretory properties, which are vital for its efficacy in treating diarrhea, particularly secretory forms of the condition.
A significant preclinical investigation into the antisecretory action of difenoxin was conducted using a rat jejunum model. In this experimental setup, fluid secretion was induced by vasoactive intestinal peptide (VIP), and the ability of difenoxin to counteract this effect was measured. The study found that difenoxin effectively inhibited the induced net fluid secretion. nih.gov The key findings from this research are summarized in the table below.
| Parameter | Finding | Implication |
|---|---|---|
| Animal Model | Anaesthetised Wistar rats with jejunal perfusion | Provides an in vivo assessment of intestinal fluid transport. |
| Secretagogue | Vasoactive Intestinal Peptide (VIP) | Induces a state of intestinal secretion relevant to certain types of diarrhea. |
| Antisecretory Effect | Difenoxin inhibited VIP-induced net fluid secretion. | Demonstrates a direct effect on reducing fluid loss into the intestinal lumen. |
| Mechanism of Action | The antisecretory effect was blocked by the opioid antagonist naloxone. | Confirms that the antisecretory action is mediated through opioid receptors. |
This study concluded that difenoxin inhibits net fluid secretion through an indirect mechanism initiated by its action on enteric mu-opioid receptors. This leads to a cascade of neuronal events, ultimately resulting in reduced fluid secretion. nih.gov
Development of Animal Models for Specific Gastrointestinal Conditions (e.g., Constipation Models)
Interestingly, while this compound is used therapeutically for diarrhea, its parent compound, diphenoxylate, is frequently utilized in preclinical research to induce constipation in animal models. This is due to its potent inhibitory effect on gastrointestinal motility. nih.gov These models are then used to test the efficacy of potential new treatments for constipation.
The development of a diphenoxylate-induced constipation model typically involves the administration of the compound to rodents, such as mice or rats. This leads to a predictable and reproducible set of symptoms that mimic constipation in humans, including:
Decreased fecal output: A significant reduction in the number and weight of fecal pellets.
Reduced fecal water content: The production of harder, drier stools.
Prolonged gastrointestinal transit time: A delay in the excretion of a charcoal meal or other markers.
Once the constipated state is established, researchers can then administer test compounds to assess their ability to reverse these effects and restore normal bowel function. While this compound itself is not the therapeutic agent being tested in these models, its inherent pharmacological activity is the cornerstone of the model's creation. The reliability of diphenoxylate in inducing a constipated state underscores the potent antimotility effects of its active metabolite, difenoxin.
Advanced Research Methodologies for Difenoxin Hydrochloride
Analytical Method Development and Validation for Difenoxin Hydrochloride and its Metabolites
The creation of robust analytical methods for this compound is a critical step in its pharmaceutical development and clinical application. These methods must be meticulously validated to ensure they meet the rigorous standards for accuracy, precision, linearity, and sensitivity required by regulatory authorities. The primary analytical challenge lies in distinguishing the parent compound from its metabolites, particularly its principal active metabolite, difenoxylic acid.
Chromatographic separation is the cornerstone of modern pharmaceutical analysis, offering unparalleled resolution for complex mixtures. Both liquid and gas chromatography are vital tools in the analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of this compound and its main metabolite, difenoxylic acid, in pharmaceutical formulations. The method's specificity and sensitivity allow for accurate quantification and separation from potential degradants.
Typically, a reversed-phase HPLC method is employed. An isocratic system utilizing a C18 or similar stationary phase column provides effective separation. The mobile phase commonly consists of a buffered aqueous solution mixed with an organic solvent, such as acetonitrile. Detection is frequently performed using a UV detector set at a wavelength where the analytes exhibit significant absorbance, often around 210 nm. Validation of these HPLC methods confirms their linearity across a range of concentrations, as well as their accuracy and precision, ensuring reliable results for both quality control and content uniformity testing.
| Parameter | Typical HPLC Method Details for Difenoxin Analysis |
| Stationary Phase | C18 (Octadecyl silane) packing |
| Mobile Phase | Mixture of Acetonitrile and a buffered aqueous solution (e.g., 0.05 M monobasic potassium phosphate) |
| Detection Mode | UV Spectrophotometry |
| Wavelength | 210 nm |
| Flow Rate | ~1.0 - 2.0 mL/min |
During the synthesis of this compound, various organic solvents may be used. Gas Chromatography (GC) is the preferred method for identifying and quantifying these residual solvents to ensure they are below the safety limits established by pharmacopeial standards. nih.gov A headspace GC method coupled with a Flame Ionization Detector (FID) is particularly effective for this purpose. nih.gov
In this technique, the this compound bulk drug sample is heated in a sealed vial, allowing volatile residual solvents to partition into the headspace gas. This gas is then injected into the GC system. A capillary column, such as a DB-5, is used to separate the various solvents based on their boiling points and interaction with the stationary phase. nih.gov The method is validated for specificity, linearity, precision, and accuracy for all potential solvents used in the manufacturing process, including dimethyl formamide (B127407) (DMF), dichloromethane (B109758) (DCM), acetone, and toluene. nih.gov
Beyond chromatography, immunochemical assays provide highly sensitive and specific alternatives for quantifying difenoxin metabolites, especially in biological fluids where concentrations can be very low.
Radioimmunoassay (RIA) is an exceptionally sensitive in vitro technique used to measure minute concentrations of substances in biological fluids. asu.eduwikipedia.org While specific RIA development for difenoxylic acid is not widely published, the methodology is well-suited for such an application. The principle involves a competitive binding reaction. wikipedia.orgrevvity.com
To develop such an assay, a specific antibody against difenoxylic acid would be produced. A known quantity of radiolabeled difenoxylic acid (the "tracer," often labeled with tritium (B154650) or ¹²⁵I) is mixed with a known amount of the antibody. wikipedia.org When a sample (e.g., plasma) containing an unknown amount of unlabeled difenoxylic acid is added, the unlabeled ("cold") metabolite competes with the radiolabeled ("hot") metabolite for the limited antibody binding sites. wikipedia.org After separation of the antibody-bound and free fractions, the radioactivity is measured. The concentration of difenoxylic acid in the sample is inversely proportional to the measured radioactivity of the bound fraction, which is determined by comparison to a standard curve. This technique offers the potential for very low limits of quantification, essential for detailed pharmacokinetic studies.
| Parameter | Principle of Radioimmunoassay (RIA) for Metabolite Quantification |
| Principle | Competitive binding between a radiolabeled and an unlabeled analyte for a limited number of specific antibody binding sites. |
| Key Reagents | Specific antibody, radiolabeled analyte (tracer), unlabeled standards. |
| Common Radioisotopes | Iodine-125 (¹²⁵I), Tritium (³H). |
| Measurement | Radioactivity of the antibody-bound fraction is measured using a gamma or scintillation counter. |
| Result | Analyte concentration is inversely proportional to the measured radioactivity of the bound complex. |
Chemiluminescence (CL) assays are another class of immunoassays that offer high sensitivity comparable to RIA but without the use of radioactive materials. The principle relies on the emission of light from a chemical reaction. A CL method has been developed for the parent compound of difenoxin, demonstrating the applicability of this technique.
In a potential competitive CL assay for difenoxylic acid, the metabolite could be shown to enhance the weak chemiluminescence produced in a specific chemical reaction, for example, between Ru(phen)₃²⁺ and acidic Ce(IV). The intensity of the light emitted would be directly proportional to the concentration of the metabolite. Such methods are known for their wide linear range and high sample throughput, making them suitable for screening large numbers of biological samples in drug metabolism studies.
Impurity Profiling and Degradation Product Analysis
Impurity profiling is a critical aspect of pharmaceutical development and quality control, aimed at the detection, identification, and quantification of impurities in drug substances and products. rroij.com For this compound, a comprehensive impurity profile ensures the safety and efficacy of the final dosage form. Advanced analytical techniques are employed to characterize impurities that may arise from the manufacturing process, storage, or degradation. pharmafocusasia.combiomedres.us
The quantification of impurities in this compound relies on highly sensitive and selective analytical methods, primarily high-performance liquid chromatography (HPLC). scirp.org Difenoxin itself is the principal metabolite and a known degradation product of the related anti-diarrheal drug, diphenoxylate, where it is also referred to as diphenoxylic acid or Diphenoxylate Impurity A. nih.govepichem.com
Method development for impurity quantification involves a systematic approach, starting with the selection of a suitable chromatographic column and optimization of the mobile phase to achieve the necessary separation of all relevant compounds. chromatographyonline.com For known impurities, such as those related to the synthesis of the parent compound diphenoxylate, reference standards are used for identification and quantification. uspnf.comunr.edu.ar
For the detection and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. biomedres.us LC-MS allows for the determination of the molecular weight of an unknown peak, and further fragmentation analysis (MS/MS) can elucidate its chemical structure. eurofins.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities. fda.gov
Table 1: Known Related Compounds and Impurities
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. nih.gov These studies are essential for developing and validating stability-indicating analytical methods (SIAMs), which can accurately measure the active ingredient without interference from degradation products. ajpsonline.combiotech-asia.org
The process involves exposing this compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. nih.govbiotech-asia.org This helps to identify the likely degradation products that could form under normal storage conditions and reveals the intrinsic stability of the molecule. nih.gov The data generated from these studies are crucial for establishing degradation pathways and demonstrating the specificity of the analytical methods employed. ajpsonline.com The goal is to achieve partial degradation of the drug substance to ensure that the analytical method can effectively separate the intact drug from its various degradants. researchgate.net
Table 2: Typical Conditions for Forced Degradation Studies
In Vitro and Ex Vivo Research Models for Mechanistic Studies
Understanding the mechanism of action of this compound at the cellular and tissue level is facilitated by various in vitro and ex vivo models. nih.gov These models provide a controlled environment to investigate specific pharmacological interactions, removing the complexities of whole-animal systems. scireq.com Difenoxin primarily acts on opioid receptors in the intestine to exert its antidiarrheal effect. drugbank.comnih.gov
In vitro models, such as cell-based assays and receptor binding studies, are used to characterize the affinity and activity of difenoxin at specific opioid receptor subtypes (e.g., mu and delta). These assays can quantify how strongly the compound binds to its target and whether it acts as an agonist or antagonist.
Ex vivo studies often utilize isolated tissue preparations. scireq.com For difenoxin, segments of animal intestine (e.g., guinea pig ileum or rat jejunum) can be mounted in an isolated tissue bath. researchgate.net This setup allows researchers to measure the effects of the drug on smooth muscle contractility and peristalsis directly. researchgate.netnih.gov By introducing difenoxin into the bath, its inhibitory effects on nerve-mediated contractions can be quantified, providing insight into its mechanism of action on enteric neurons and muscle function. nih.gov These models are also valuable for studying drug transport and absorption across the intestinal barrier. nih.govdntb.gov.ua
Automated Behavioral Analysis in Preclinical Animal Models
While difenoxin's primary therapeutic action is peripheral, it is structurally related to opioids that have central nervous system (CNS) activity. nih.govdrugbank.com At higher doses, it can cross the blood-brain barrier and produce CNS effects such as sedation. drugbank.comwikipedia.org Automated behavioral analysis in preclinical rodent models offers a high-throughput, objective, and sensitive method to evaluate the potential CNS profile of this compound. nih.govnih.gov
For this compound, such automated analysis can be used to:
Quantify the dose-dependent effects on general activity and sedation.
Detect subtle changes in motor coordination or exploratory behavior.
Assess the abuse potential by monitoring activity in conditioned place preference paradigms.
Analyze sleep-wake cycles and other circadian rhythms through long-term, uninterrupted home-cage monitoring. nih.gov
This technology provides a more detailed and reproducible behavioral profile of the compound, enhancing preclinical safety and efficacy assessment. nih.govnih.gov
Table 3: Key Behavioral Endpoints Measured by Automated Systems
Q & A
Q. What is the pharmacological profile and mechanism of action of difenoxin hydrochloride?
this compound is the principal active metabolite of diphenoxylate, functioning as a μ-opioid receptor agonist with antidiarrheal properties. It inhibits intestinal motility by reducing acetylcholine release via interaction with enteric neurons. Its mechanism involves antagonizing mAChRs (muscarinic acetylcholine receptors), particularly in the gastrointestinal tract, to reduce secretory activity and hypermotility .
Q. How is the dosage equivalence between this compound and its base form calculated?
this compound 1.1 mg is equivalent to 1 mg of the difenoxin base. This conversion is critical for pharmacokinetic studies to ensure accurate dosing in in vivo models or clinical trials. Researchers must account for molecular weight differences (461.0 g/mol for the hydrochloride salt vs. the base) when preparing formulations .
Q. What standardized analytical methods are used to quantify this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. For example, reverse-phase C18 columns and mobile phases containing acetonitrile:phosphate buffer (pH 3.0) are employed. Titration methods using non-aqueous solvents (e.g., glacial acetic acid) and potentiometric endpoints are also validated for purity testing .
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in diarrheal disorders?
Double-blind, placebo-controlled trials are essential. Key considerations include:
- Patient stratification : Segregate cohorts by etiology (e.g., infectious vs. drug-induced diarrhea).
- Dose optimization : Use a crossover design to compare 1 mg vs. 2 mg doses while monitoring atropine sulfate co-administration to mitigate opioid side effects .
- Endpoint selection : Measure stool frequency, consistency (Bristol Stool Scale), and electrolyte balance.
Q. What experimental rationale supports the combination of this compound with atropine sulfate?
Atropine sulfate (an mAChR antagonist) is added to deter misuse by inducing adverse effects (e.g., dry mouth) at higher doses. Researchers must validate this synergy in preclinical models by:
Q. How can stability studies be structured to assess this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) to identify degradation products via LC-MS.
- Long-term stability : Monitor potency loss in accelerated conditions (25°C/60% RH) over 6–12 months. Key parameters include pH stability in aqueous buffers and photodegradation in UV light .
Q. How can contradictory data from clinical trials on this compound’s pediatric safety be reconciled?
Early studies reported sedation risks in children, while later trials emphasized dose-dependent safety. Researchers should:
Q. What methodological challenges arise in detecting trace this compound residues in manufacturing equipment?
Health-Based Exposure Limits (HBEL) require sensitivity to parts-per-billion (ppb). Challenges include:
Q. How can pharmacokinetic modeling optimize this compound dosing in patients with hepatic impairment?
Q. What regulatory considerations apply to this compound in combination therapies?
Combination products (e.g., with atropine) require FDA 505(b)(2) submissions. Researchers must:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
